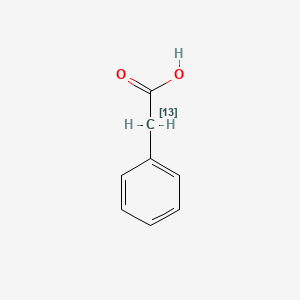
苯乙酸-α-13C 酸
概述
描述
Phenylacetic-alpha-13C acid, also known as Phenylacetic acid-α,β-13C2, is a variant of phenylacetic acid where two of the carbon atoms (alpha and beta to the carboxylic acid group) are the stable isotope of carbon, 13C . It has a molecular weight of 138.13 .
Molecular Structure Analysis
Phenylacetic-alpha-13C acid has a linear formula of C6H513CH213CO2H . The structure consists of a phenyl ring attached to a carboxylic acid group with two 13C atoms .Physical And Chemical Properties Analysis
Phenylacetic-alpha-13C acid is a solid with a boiling point of 265 °C and a melting point of 77-79 °C . .科学研究应用
有机化学中的构象动力学
Singh 等人 (2022) 的一项研究利用苯乙酸的衍生物探索了气相中 α-甲氧基苯乙酸的构象。通过旋转光谱研究,他们识别出多个构象异构体,提供了对分子内部动力学和非共价相互作用的见解。这项研究有助于了解分子的柔性和稳定性,这对有机合成和药物设计过程至关重要 (Singh 等人,2022)。
肝功能评估
Festi 等人 (2005) 证明了 13C 标记的苯丙氨酸和 13C 甲氧麻醉药呼气试验在评估慢性肝病患者肝功能质量中的实用性。他们的研究结果表明,这些测试可以提供肝脏健康的非侵入性功能评估,为传统且更具侵入性的方法提供了一种替代方法 (Festi 等人,2005)。
环境生物修复
Moe 等人 (2018) 探讨了苯乙酸在生物修复地下水中氯化溶剂污染中的作用。他们的研究表明,本土微生物可以将苯乙酸及其衍生物转化为甲苯,突出了苯乙酸在增强微生物降解环境污染物方面的潜力 (Moe 等人,2018)。
有机合成中的光催化
Capaldo 等人 (2016) 报道了芳基乙酸(包括苯乙酸衍生物)在亲电烯烃的光催化苄基化中的应用。他们的工作展示了苯乙酸衍生物在光催化中的潜力,为有机合成中形成碳碳键提供了一种绿色且有效的方法 (Capaldo 等人,2016)。
抗菌性能
Cueva 等人 (2010) 探讨了酚酸(包括苯乙酸)对各种共生、益生和致病菌的抗菌活性。他们的研究结果表明,苯乙酸表现出抗菌性能,表明其在控制细菌生长和研究肠道中微生物相互作用中的潜在用途 (Cueva 等人,2010)。
安全和危害
属性
IUPAC Name |
2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583506 | |
| Record name | Phenyl(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68661-15-4 | |
| Record name | Phenyl(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68661-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

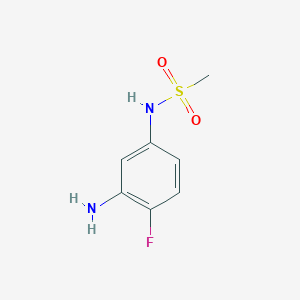
![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride](/img/structure/B1628842.png)
![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628843.png)
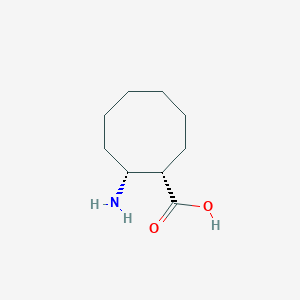
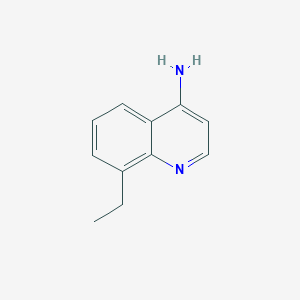

![Propanedinitrile, 2-[[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-](/img/structure/B1628849.png)


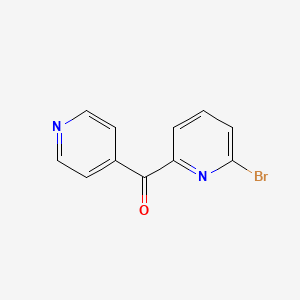
![4,4,5,5-Tetramethyl-2-(4-methylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1628857.png)
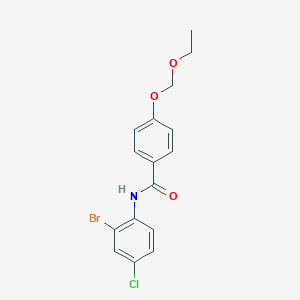

![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)